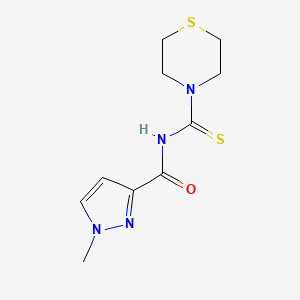
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acid with thiomorpholine-4-carbothioyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
For example, oxidation of the compound can lead to the formation of sulfoxide or sulfone derivatives, while reduction can yield thiol or thioether derivatives. Substitution reactions can introduce different functional groups onto the pyrazole ring, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antiproliferative agent, particularly against certain cancer cell lines .
The compound’s ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development. Additionally, its unique structural features allow for the exploration of structure-activity relationships, aiding in the design of more potent and selective therapeutic agents .
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects .
For instance, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives that exhibit similar biological activities. Some of these compounds include:
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-4-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-5-carboxamide
- 1-methyl-3-(thiomorpholine-4-carbothioyl)pyrazole-6-carboxamide
These compounds share structural similarities with this compound but may differ in their specific biological activities and applications. The unique structural features of this compound, such as the position of the carboxamide group, contribute to its distinct properties and potential advantages in certain applications .
Properties
CAS No. |
944786-86-1 |
|---|---|
Molecular Formula |
C10H14N4OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-methyl-N-(thiomorpholine-4-carbothioyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H14N4OS2/c1-13-3-2-8(12-13)9(15)11-10(16)14-4-6-17-7-5-14/h2-3H,4-7H2,1H3,(H,11,15,16) |
InChI Key |
GLCAYVNCQJEFFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC(=S)N2CCSCC2 |
solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


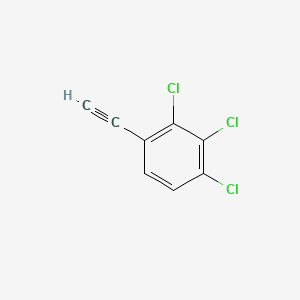

![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[[4-(butylthio)-3-fluorophenyl]sulfonyl]-2-methyl-](/img/structure/B14163933.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-1-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14163945.png)

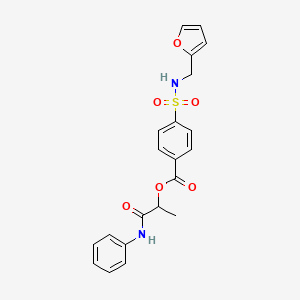
![N-[(E)-(4-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propan-1-amine](/img/structure/B14163962.png)
![5-(2,4-Dimethylphenyl)-2-propan-2-ylthieno[2,3-d][1,3]oxazin-4-one](/img/structure/B14163969.png)

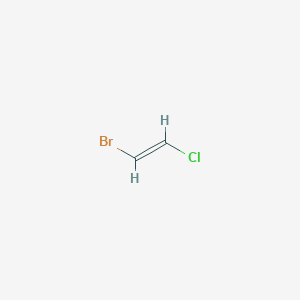
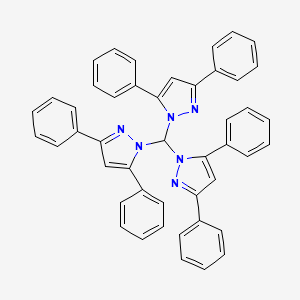
![2-Ethylspiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-4-thione](/img/structure/B14163992.png)

